

A Technical Guide to 1-Pyrrolidino-2-isocyanoacetamide: Properties, Synthesis, and Applications

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Compound of Interest		
Compound Name:	1-PYRROLIDINO-2-ISOCYANO-	
	ACETAMIDE	
Cat. No.:	B1600159	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **1-Pyrrolidino-2-isocyano-acetamide**, a molecule with potential applications in medicinal chemistry and materials science. It details the compound's physicochemical properties, including its molecular weight, and presents a hypothetical protocol for its synthesis. The synergistic potential of its pyrrolidine, acetamide, and isocyanide functional groups is discussed, highlighting its utility as a versatile building block for chemical diversification.

Introduction

1-Pyrrolidino-2-isocyano-acetamide (CAS No. 67434-30-4) is a unique organic compound that integrates three key functional groups: a pyrrolidine ring, an acetamide linker, and a reactive isocyanide group. This distinct combination makes it a molecule of interest for researchers in drug discovery and synthetic chemistry. The rationale for investigating this compound is rooted in the synergistic potential of its components. The pyrrolidine ring is a common scaffold in many biologically active compounds, the acetamide group can influence pharmacokinetic properties, and the isocyanide group acts as a versatile handle for complex molecule generation through multicomponent reactions.[1]

Physicochemical Properties



The fundamental properties of **1-Pyrrolidino-2-isocyano-acetamide** are crucial for its application in experimental settings. The molecular formula and weight have been determined as C7H10N2O and 138.17 g/mol , respectively.[2] A summary of its key quantitative data is presented below.

Data Presentation

Property	Value	Reference
CAS Number	67434-30-4	[1][2][3]
Molecular Formula	C7H10N2O	[2]
Molecular Weight	138.17 g/mol	[1][2]
Purity	≥95% (typical)	[2][3]

Experimental Protocols: A Hypothetical Synthesis

While specific synthesis routes for this exact molecule are not extensively published, a plausible methodology can be derived from established organic chemistry principles for amide bond formation and isocyanide synthesis. The following is a detailed hypothetical protocol for the synthesis of **1-Pyrrolidino-2-isocyano-acetamide**.

Objective: To synthesize **1-Pyrrolidino-2-isocyano-acetamide** from N-(2-aminoacetyl)pyrrolidine and a suitable formylating agent.

Materials:

- N-(2-aminoacetyl)pyrrolidine hydrochloride
- Triethylamine (Et3N)
- Ethyl formate
- Diphosgene (trichloromethyl chloroformate)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na2SO4)



- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Methodology:

- Formamide Intermediate Synthesis:
 - Suspend N-(2-aminoacetyl)pyrrolidine hydrochloride in dichloromethane (DCM).
 - Add triethylamine (2.2 equivalents) to the suspension at 0°C to neutralize the hydrochloride and free the amine.
 - Slowly add ethyl formate (1.1 equivalents) and allow the mixture to warm to room temperature.
 - Stir the reaction for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-(pyrrolidin-1-yl)-2-oxoethyl)formamide intermediate.
- Dehydration to Isocyanide:
 - Dissolve the formamide intermediate in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Add triethylamine (2.5 equivalents).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add a solution of diphosgene (0.5 equivalents) in dry DCM dropwise. Caution:
 Diphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

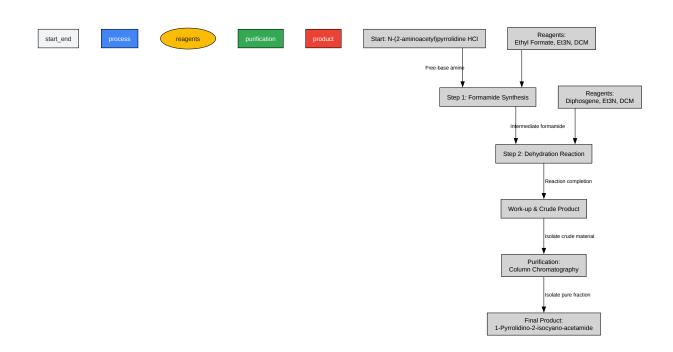


- After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours.
- Monitor the reaction by TLC for the disappearance of the formamide starting material.
- · Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer and extract the aqueous layer with DCM.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-Pyrrolidino-2isocyano-acetamide.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthesis and purification process.





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References

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